N,N-Dipropylaniline

Physical Organic Chemistry Mass Spectrometry Thermochemistry

Researchers replacing N,N-dialkylanilines in trifluralin synthesis face selectivity failures-smaller alkyl groups alter nucleophilicity and reaction outcomes. N,N-Dipropylaniline (CAS 2217-07-4) is the non-negotiable intermediate for pre-emergence herbicides (Trifluralin, Nitralin) and specialty dyes. • The n-propyl groups are essential for herbicidal bioactivity; no smaller-alkyl substitute is viable. • Forms a stable borane adduct enabling 88% yield B₂H₆ synthesis for solid electrolytes; recoverable and reusable ≥3 cycles. • >98% purity; ambient storage; shipped globally.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 2217-07-4
Cat. No. B1582475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dipropylaniline
CAS2217-07-4
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
InChIKeyMMFBQHXDINNBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dipropylaniline (CAS 2217-07-4) Product Specifications and Analytical Profile for Procurement


N,N-Dipropylaniline (CAS 2217-07-4), also known as N,N-di-n-propylaniline, is a tertiary aromatic amine belonging to the N,N-dialkylaniline class. It is a clear liquid with a light orange to yellow to green color, and a typical purity of >98.0% (GC) is commercially available . Its key physicochemical properties include a molecular weight of 177.29 g/mol, a density of 0.916-0.92 g/cm³ at 20°C, and a boiling point of 245°C at 760 mmHg or 112°C at 11.3 mmHg . As a substituted aniline, it serves as a crucial intermediate in the synthesis of specialized dyes, pigments, and agrochemicals, where the specific steric and electronic properties conferred by its propyl substituents are critical for product performance .

Why Substituting N,N-Dipropylaniline with N,N-Dimethyl- or N,N-Diethylaniline Will Fail in Critical Applications


In the N,N-dialkylaniline series, increasing the steric bulk of the N-alkyl substituents from methyl to ethyl to n-propyl leads to significant, quantifiable differences in fundamental chemical properties such as gas-phase basicity, proton affinity, and reaction kinetics [1]. Simple, structurally similar analogs cannot be substituted in applications where these specific property differences drive outcomes. The increased steric demand of the n-propyl groups alters the electronic environment at the nitrogen atom and the aromatic ring, directly impacting nucleophilicity, reaction selectivity, and the stability of intermediates. These quantifiable differences, which range from altered ionization energies to changes in hydrolytic stability of key intermediates, demonstrate that N,N-dipropylaniline is not a drop-in replacement for its smaller alkyl cousins and must be specified for applications reliant on its distinct molecular profile [2].

N,N-Dipropylaniline: A Head-to-Head Quantitative Comparison of Gas-Phase Basicity and Reaction Kinetics vs. Common Analogs


Quantified Differences in Gas-Phase Proton Affinity and Ionization Energy vs. N,N-Dimethyl- and N,N-Diethylaniline

Gas-phase basicity, a fundamental property governing reactivity in non-condensed phases and certain catalytic cycles, increases significantly with the steric bulk of the N-alkyl groups. Research shows that the proton affinity (PA) of N,N-di-n-propylaniline is substantially higher than that of N,N-dimethylaniline. This is a direct head-to-head comparison where the measured difference provides a quantifiable metric for selecting the appropriate amine for processes where proton transfer is a key step [1].

Physical Organic Chemistry Mass Spectrometry Thermochemistry

Comparative Hydrolytic Stability of p-Nitroso Derivatives: N,N-Dipropyl vs. N,N-Dimethyl and N,N-Diethyl

The stability of intermediates is a critical factor in process chemistry and dye manufacturing. A direct kinetic study of the hydrolysis of p-nitroso-N,N-dialkylanilines, a key step in some synthetic routes, revealed that the p-nitroso-N,N-di-n-propylaniline derivative hydrolyzes at a significantly slower rate than its methyl and ethyl counterparts. The specific rate constant for the hydrolysis of the n-propyl compound was found to be significantly lower [1].

Reaction Kinetics Dye Intermediate Stability Physical Organic Chemistry

Predicted vs. Measured Basicity: Steric Inhibition of Resonance in N,N-Dipropylaniline

The measured basicity of N,N-dialkylanilines deviates from predictions based purely on inductive effects. Studies demonstrate that as the steric bulk of the alkyl substituent increases from methyl to ethyl to n-propyl, the basicity increases to a degree that cannot be accounted for by inductive effects alone. This class-level inference supports that the pKa (predicted to be 5.68 ± 0.20 for N,N-dipropylaniline) is influenced by steric inhibition of resonance [1].

Molecular Design Basicity Steric Effects

High-Value Application Scenarios for N,N-Dipropylaniline Based on Its Unique Physicochemical Profile


Synthesis of High-Value Polyhedral Borane Salts (M2[B12H12]) via Stable Borane Adducts

N,N-Dipropylaniline forms a stable borane adduct (N,N-dipropylaniline borane) that serves as a key intermediate in the improved synthesis of M2[B12H12] (M = Na, K) salts. The formation of B2H6 from this adduct is a critical step, and the developed method using this specific adduct achieves up to 88% yield. Importantly, the N,N-dipropylaniline can be recovered and reused for at least three cycles with similar yields, offering a significant economic advantage for industrial-scale production of these materials, which have applications as solid electrolytes in all-solid-state batteries [1].

Core Intermediate for Dinitroaniline Herbicides (Trifluralin, Nitralin, and Analogs)

The N,N-dipropylaniline scaffold is the essential core for a major class of pre-emergence herbicides, including Trifluralin and Nitralin. The specific substitution pattern of two nitro groups and a third functional group (e.g., -CF3 or -SO2CH3) on the N,N-dipropylaniline ring defines the herbicidal activity and selectivity profile. The presence of the two n-propyl groups is non-negotiable for the bioactivity of these commercial agrochemicals, making N,N-dipropylaniline a mandatory intermediate for their manufacture [2].

Synthesis of Specialized Dyes and Pigments (Crystal Violet Derivatives and Azo Dyes)

N,N-Dipropylaniline is a valued building block for synthesizing specific dyes, including derivatives of Crystal Violet and various azo dyes. The steric bulk of the propyl groups influences the final dye's photophysical properties, such as absorption maxima and solubility. For example, it can be used in oxidative coupling reactions to form triarylmethane dyes, or as a coupling partner in azo dye synthesis, yielding colorants with properties distinct from those made with smaller N-alkylated anilines .

Technical Documentation Hub

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36 linked technical documents
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